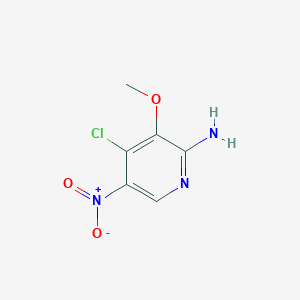

4-Chloro-3-methoxy-5-nitropyridin-2-amine

Description

Significance of Pyridine (B92270) Derivatives as Versatile Heterocyclic Scaffolds

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, and its derivatives are fundamental building blocks in organic synthesis. sigmaaldrich.comcphi-online.com The presence of the nitrogen atom imparts unique electronic properties, differentiating it from its carbocyclic analog, benzene (B151609). sigmaaldrich.com This nitrogen atom provides a site for protonation and alkylation, and its electron-withdrawing nature deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly at the 2- and 4-positions. sigmaaldrich.com

The versatility of the pyridine scaffold is evident in its widespread presence in natural products, including vitamins like niacin and pyridoxine, and numerous alkaloids. cphi-online.comfishersci.ca In medicinal chemistry, the pyridine nucleus is a common feature in a vast number of pharmaceutical drugs, where it can interact with biological targets such as enzymes and receptors. fishersci.cagoogle.com Its derivatives have been explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. google.com

Overview of Substituted Aminopyridines, Chloropyridines, Methoxypyridines, and Nitropyridines in Synthetic Chemistry

The functionality and utility of the pyridine ring can be precisely tuned by the introduction of various substituents. The strategic placement of amino, chloro, methoxy (B1213986), and nitro groups creates a diverse array of chemical intermediates with distinct reactivities.

Aminopyridines : The amino group, being an electron-donating group, activates the pyridine ring. Substituted aminopyridines are crucial intermediates in the synthesis of pharmaceuticals. chemicalbook.com For instance, they serve as precursors for creating more complex molecules with potential therapeutic applications, including inhibitors of nitric oxide synthases and phosphodiesterase-4. chemicalbook.com The synthesis of multisubstituted aminopyridines is an active area of research, with methods developed for selective functionalization at various positions of the ring. synchem.desigmaaldrich.comnih.gov

Chloropyridines : As halogenated derivatives, chloropyridines are highly valuable in synthetic chemistry due to the chloro group's ability to act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. chemicalbook.comresearchgate.netatlantis-press.com This reactivity allows for the introduction of a wide range of nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds. atlantis-press.comchemicalbook.com 2-Chloropyridine, for example, is a precursor for various fungicides, insecticides, and pharmaceuticals. researchgate.netatlantis-press.com The reactivity of chloropyridines is influenced by the position of the chlorine atom and the presence of other electron-withdrawing or donating groups on the ring. alkalimetals.com

Methoxypyridines : The methoxy group is an electron-donating substituent that can influence the reactivity of the pyridine ring. Methoxypyridines are used in the synthesis of diverse chemical structures, including liquid crystalline materials and pharmaceutical intermediates. pharmaffiliates.commsesupplies.commatrix-fine-chemicals.com The methoxy group can be cleaved to yield hydroxypyridines or can direct metallation to adjacent positions. rsc.org Furthermore, they can undergo amination reactions, demonstrating their utility in building complex molecular frameworks.

Nitropyridines : The nitro group is a strong electron-withdrawing group that significantly deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic substitution. Nitropyridines are key precursors for the synthesis of aminopyridines through reduction of the nitro group. The powerful activating effect of the nitro group facilitates SNAr reactions, allowing for the displacement of other substituents, such as halides, by nucleophiles. This makes nitropyridines versatile intermediates in the construction of highly functionalized pyridine-based bioactive molecules.

Structural Framework of 4-Chloro-3-methoxy-5-nitropyridin-2-amine within the Context of Functionalized Pyridine Chemistry

The pyridine ring is substituted as follows:

2-amino group : An electron-donating group that activates the ring.

3-methoxy group : An electron-donating group.

4-chloro group : An electron-withdrawing group and a potential leaving group for nucleophilic substitution.

5-nitro group : A very strong electron-withdrawing group.

The interplay of these substituents creates a complex electronic environment. The strong electron-withdrawing nitro group at the 5-position, along with the chloro group at the 4-position, renders the pyridine ring highly electron-deficient. This electronic nature makes the compound a prime candidate for nucleophilic aromatic substitution reactions. The chlorine atom at the 4-position is particularly activated for displacement by nucleophiles due to the ortho and para directing effects of the nitro group and the nitrogen atom of the pyridine ring.

Conversely, the electron-donating amino and methoxy groups at the 2- and 3-positions, respectively, counteract the deactivating effects of the nitro and chloro groups to some extent. The presence of the 2-amino group makes this compound a derivative of the important class of 2-aminopyridines. This arrangement of functional groups suggests that this compound would be a valuable and highly reactive intermediate for the synthesis of more complex, polysubstituted pyridine derivatives.

Below is a table of structurally related compounds for which chemical data is available, providing context for the potential properties of the title compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 | C₅H₄ClN₃O₂ | 173.56 |

| 2-Amino-4-chloro-5-nitropyridine | 24484-96-6 | C₅H₄ClN₃O₂ | 173.56 |

| 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 | C₅H₄ClN₃O₂ | 173.56 |

| 4-Chloro-3-nitropyridine | 13091-23-1 | C₅H₃ClN₂O₂ | 158.54 |

| 4-Chloro-3-methoxy-2-methylpyridine | 107512-34-5 | C₇H₈ClNO | 157.60 |

In-depth Analysis of this compound Reactivity: A Review of Available Data

Detailed scientific literature specifically outlining the reactivity profiles and mechanistic pathways for the compound this compound is not extensively available in the public domain. As such, a comprehensive article adhering to the requested detailed structure cannot be generated with scientific accuracy at this time.

While general principles of organic chemistry allow for predictions of the compound's reactivity based on its functional groups, a thorough and scientifically accurate article as requested would require specific experimental data, mechanistic studies, and research findings that are not present in currently accessible scientific papers, patents, or databases.

The reactivity of a polysubstituted aromatic ring like this compound is a complex interplay of the electronic and steric effects of all its substituents. The requested article outline necessitates a deep dive into specific reactions:

Nucleophilic Aromatic Substitution (SNAr) Reactions: This would involve studies on how the chlorine at C-4 is displaced by various nucleophiles. The outcome is heavily influenced by the strong electron-withdrawing nitro group at C-5, which activates the ring for such attacks, and the electron-donating effects of the amino group at C-2 and the methoxy group at C-3. Without specific studies on this molecule, any discussion would be purely theoretical and extrapolated from related but different compounds, such as 2-chloro-5-nitropyridine (B43025) or 2-amino-4-chloropyridine (B16104) derivatives. researchgate.netdissertationtopic.net Such extrapolation would not meet the required standard of scientific accuracy for this specific compound.

Transformations of the Nitro Group: The chemoselective reduction of the nitro group to an amine is a common transformation. niscpr.res.injsynthchem.comsci-hub.storganic-chemistry.orgwikipedia.org However, the specific conditions (catalysts, reagents, temperature) required to achieve this selectively in the presence of a chloro group on this compound would need to be determined experimentally. Published methods for other nitroaromatic compounds provide a starting point, but specific yields and potential side reactions for the target molecule are not documented.

Reactions of the Amine Group: The derivatization and coupling of the C-2 amino group would depend on its nucleophilicity, which is modulated by the other substituents on the ring. nih.govscispace.com Again, while general methods for amine derivatization are well-known, their application to this specific molecule, including reaction efficiency and potential for competing reactions at other sites, is not described in the available literature.

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClN3O3 |

|---|---|

Molecular Weight |

203.58 g/mol |

IUPAC Name |

4-chloro-3-methoxy-5-nitropyridin-2-amine |

InChI |

InChI=1S/C6H6ClN3O3/c1-13-5-4(7)3(10(11)12)2-9-6(5)8/h2H,1H3,(H2,8,9) |

InChI Key |

SOZIVDAPEHYIQX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CN=C1N)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Pathways of 4 Chloro 3 Methoxy 5 Nitropyridin 2 Amine

Reactions of the Amine Group: Derivatization and Coupling Reactions

Acylation, Alkylation, and Arylation Reactions of the Amino Moiety

The exocyclic amino group at the C2 position of 4-Chloro-3-methoxy-5-nitropyridin-2-amine is a primary site for nucleophilic attack, readily undergoing acylation, alkylation, and arylation reactions. These transformations are crucial for the further functionalization of the molecule and the synthesis of more complex derivatives.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or anhydrides. For instance, in a reaction analogous to that of similar aminopyridines, the acylation of the amino group can be achieved under basic conditions. A relevant example is the acylation of 4-chloro-2-amino-3-nitropyridine with cyclopropane (B1198618) carbonyl chloride in the presence of a base like triethylamine. google.com This reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group to form the corresponding amide. The presence of electron-withdrawing groups on the pyridine (B92270) ring can modulate the nucleophilicity of the amino group, potentially requiring specific reaction conditions to achieve high yields.

Alkylation: Alkylation of the amino moiety can introduce alkyl substituents, further modifying the compound's properties. This can be achieved using alkyl halides or other alkylating agents. The reaction typically proceeds via an S(_N)2 mechanism, where the amino group acts as the nucleophile. In the context of polysubstituted aminopyrimidines, which share reactivity patterns with aminopyridines, alkylation has been shown to be a viable method for introducing diverse alkyl groups. nih.gov However, intramolecular cyclizations can sometimes occur if the alkylating agent contains a suitable leaving group, leading to the formation of fused heterocyclic systems. nih.gov

Arylation: The introduction of aryl groups onto the amino nitrogen can be accomplished through several methods, including nucleophilic aromatic substitution (S(_N)Ar) reactions with activated aryl halides. Additionally, transition-metal-free arylation methods have been developed, offering milder reaction conditions. For instance, the arylation of aminopyrazoles, which are structurally related to aminopyridines, has been achieved chemoselectively at the C4 position, highlighting the possibility of regioselective arylation in such systems. clockss.org

Table 1: Representative Reactions of the Amino Moiety This table is illustrative and based on the reactivity of analogous compounds.

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Cyclopropane carbonyl chloride | N-acylated aminopyridine | Base (e.g., triethylamine), organic solvent |

| Alkylation | Alkyl halide (e.g., 2-bromopropane) | N-alkylated aminopyridine | Base, suitable solvent |

| Arylation | Activated aryl halide | N-arylated aminopyridine | Base, polar aprotic solvent |

Transition Metal-Catalyzed Cross-Coupling Involving the Amino Group

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling involving the N-H bond of the amino group in this compound is a plausible transformation, the literature on this specific substrate is limited. However, the broader class of N-aryl-2-aminopyridines has been extensively studied in this context. nih.gov

These reactions often utilize the pyridyl nitrogen as a directing group to facilitate C-H activation at an adjacent position on an N-aryl substituent. nih.gov Common transition metals employed in these transformations include palladium, rhodium, iridium, ruthenium, cobalt, and copper. nih.gov These catalysts enable a variety of reactions, including annulation to form fused heterocyclic systems and direct functionalization of the N-aryl group. nih.gov

For this compound, it is conceivable that after N-arylation, the resulting compound could participate in intramolecular cyclization reactions catalyzed by transition metals to afford complex heterocyclic scaffolds. The specific regioselectivity and efficiency of such reactions would be influenced by the nature of the N-aryl group and the reaction conditions.

Electrophilic Reactivity and Aromatic Substitution Considerations for Substituted Pyridines

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of additional electron-withdrawing groups, such as the chloro and nitro substituents in this compound, further deactivates the ring towards electrophilic attack. Conversely, the amino and methoxy (B1213986) groups are activating and ortho-, para-directing.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and optimizing reaction conditions.

Nucleophilic aromatic substitution (S(_N)Ar) is a prominent reaction pathway for this compound, particularly involving the displacement of the chloro group at the C4 position. The rate of these reactions is significantly influenced by the electronic nature of the substituents on the pyridine ring and the nucleophile.

Kinetic studies on the reactions of chloronitropyridines with various nucleophiles have provided valuable insights into the mechanism of these transformations. The presence of a nitro group, especially when ortho or para to the leaving group, strongly accelerates the rate of nucleophilic substitution by stabilizing the intermediate Meisenheimer complex.

Table 2: Factors Influencing the Kinetics of Nucleophilic Aromatic Substitution

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Electron-withdrawing groups on the pyridine ring | Increase | Stabilize the negatively charged Meisenheimer intermediate. |

| Nucleophile strength | Increase | More potent nucleophiles attack the electron-deficient ring more readily. |

| Solvent polarity | Generally increase in polar aprotic solvents | Solvate the transition state and intermediates effectively. |

| Leaving group ability | Increase with better leaving groups | Facilitates the rearomatization step of the S(_N)Ar mechanism. |

The reactions of substituted pyridines often proceed through discrete intermediates that can sometimes be observed or trapped. In the context of nucleophilic aromatic substitution on this compound, the key intermediate is a Meisenheimer complex. This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the pyridine ring at the carbon atom bearing the chloro group. The negative charge is delocalized over the pyridine ring and the nitro group, which contributes significantly to its stability.

The formation of this intermediate is often the rate-determining step in the S(_N)Ar mechanism. Subsequent loss of the chloride ion from the Meisenheimer complex leads to the final substituted product and restores the aromaticity of the pyridine ring.

In other functionalization reactions, such as those involving dearomatization-rearomatization strategies, different types of intermediates can be formed. rsc.org For instance, the reaction of pyridines with certain reagents can lead to the formation of dihydropyridine (B1217469) intermediates, which can then be functionalized before rearomatization. While not directly documented for this compound, the potential for such intermediates should be considered in the design of synthetic routes involving this compound.

Advanced Spectroscopic Characterization Techniques for 4 Chloro 3 Methoxy 5 Nitropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional experiments allows for the mapping of the carbon skeleton and the precise assignment of protons, providing irrefutable evidence of the compound's constitution.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Chloro-3-methoxy-5-nitropyridin-2-amine is expected to be relatively simple, displaying three distinct signals corresponding to the different types of protons:

Aromatic Proton (H-6): A single proton is attached to the pyridine (B92270) ring at the C-6 position. Its chemical shift will be influenced by the electronic effects of all substituents. The electron-withdrawing nature of the nitro and chloro groups would shift this proton downfield, while the electron-donating amine and methoxy (B1213986) groups would have an opposing effect. A singlet is expected for this proton as there are no adjacent protons to cause spin-spin splitting.

Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8–4.0 ppm. For example, the methoxy group in the related compound 4-chloro-6-methoxy-2-methyl-3-nitroquinoline appears at 3.99 ppm. atlantis-press.comresearchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each of the six carbon atoms in the molecule. The chemical shifts are determined by the local electronic environment:

Pyridine Ring Carbons: Five signals will correspond to the carbons of the heterocyclic ring (C-2, C-3, C-4, C-5, C-6). The carbons directly attached to electronegative substituents (C-2, C-3, C-4, C-5) are expected to be significantly deshielded and appear at lower fields compared to the C-6 carbon. The C-4 (attached to chlorine) and C-5 (attached to the nitro group) are expected to be particularly downfield.

Methoxy Carbon (-OCH₃): One signal corresponding to the methoxy carbon will appear in the typical upfield region for such groups, generally between 50 and 65 ppm.

The following table summarizes the predicted ¹H and ¹³C NMR data based on general principles and analysis of similar structures.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -NH₂ | 5.0 - 7.0 (broad) | s | C-2 (C-NH₂) | 150 - 160 |

| H-6 | 8.0 - 8.5 | s | C-3 (C-OCH₃) | 145 - 155 |

| -OCH₃ | 3.9 - 4.1 | s | C-4 (C-Cl) | 125 - 135 |

| C-5 (C-NO₂) | 140 - 150 | |||

| C-6 (C-H) | 115 - 125 | |||

| -OCH₃ | 55 - 65 |

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. libretexts.orgemerypharma.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this molecule, a COSY spectrum would primarily serve to confirm the absence of ¹H-¹H coupling for the H-6 and -OCH₃ protons, as they would not show cross-peaks. A weak, long-range correlation might be observable between H-6 and the -NH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. It would provide two key correlations: one between the H-6 proton signal and the C-6 carbon signal, and another between the -OCH₃ proton signal and the methoxy carbon signal, thus confirming these assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR experiment for elucidating the carbon framework, as it shows correlations between protons and carbons that are two or three bonds away. Expected key HMBC correlations would include:

The H-6 proton correlating to C-2, C-4, and C-5.

The -OCH₃ protons correlating to C-3.

The -NH₂ protons correlating to C-2 and C-3. These correlations would definitively establish the substitution pattern on the pyridine ring.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment differentiates carbon signals based on the number of attached protons. It would show the C-6 (CH) and the -OCH₃ (CH₃) carbons as positive signals, while the quaternary, substituent-bearing carbons (C-2, C-3, C-4, C-5) would be absent, simplifying the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, irrespective of bonding. A NOESY spectrum would be expected to show cross-peaks between:

The H-6 proton and the -NH₂ protons.

The H-6 proton and the -OCH₃ protons. These correlations confirm the spatial proximity of these groups around the pyridine ring.

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| HSQC | H-6 | C-6 | Direct ¹JCH connectivity |

| HSQC | -OCH₃ | -OCH₃ | Direct ¹JCH connectivity |

| HMBC | H-6 | C-2, C-4, C-5 | Confirms position of H-6 relative to substituents |

| HMBC | -OCH₃ | C-3 | Confirms position of methoxy group |

| HMBC | -NH₂ | C-2, C-3 | Confirms position of amine group |

| NOESY | H-6 ↔ -NH₂ | - | Spatial proximity of H-6 and amine group |

| NOESY | H-6 ↔ -OCH₃ | - | Spatial proximity of H-6 and methoxy group |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The pyridine ring has several characteristic vibrational modes. The exact frequencies of these modes are sensitive to the nature and position of the substituents.

C-H Stretching: The aromatic C-H stretching vibration for the H-6 proton is expected in the 3100–3000 cm⁻¹ region.

Ring Stretching (C=C, C=N): Multiple bands corresponding to the stretching of the C=C and C=N bonds within the aromatic ring are expected in the 1600–1400 cm⁻¹ region. For example, studies on 2-chloro-5-nitropyridine (B43025) show characteristic bands in this range. researchgate.net

Ring Breathing/Deformation: In-plane and out-of-plane ring deformation modes appear at lower frequencies, providing a complex but characteristic pattern for the substituted pyridine core.

The presence of the four distinct functional groups can be confirmed by identifying their characteristic vibrational frequencies.

Amine (-NH₂) Group:

N-H Asymmetric & Symmetric Stretching: Two distinct bands are expected in the 3500–3300 cm⁻¹ region.

N-H Scissoring (Bending): A strong absorption is anticipated around 1640–1560 cm⁻¹.

Nitro (-NO₂) Group:

Asymmetric Stretching: A very strong band is expected between 1560 cm⁻¹ and 1515 cm⁻¹.

Symmetric Stretching: A strong band is typically observed between 1360 cm⁻¹ and 1315 cm⁻¹.

Methoxy (-OCH₃) Group:

C-H Stretching: Symmetric and asymmetric stretching of the methyl C-H bonds will appear just below 3000 cm⁻¹ (typically 2950 cm⁻¹ and 2850 cm⁻¹).

C-O Stretching: The aryl-alkyl ether C-O stretch is expected to produce a strong band around 1250 cm⁻¹.

Chloro (C-Cl) Group:

C-Cl Stretching: The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹.

The following table summarizes the expected key vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | 3450 - 3350 |

| N-H Symmetric Stretch | -NH₂ | 3350 - 3250 |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | -OCH₃ | 2980 - 2850 |

| N-H Scissoring | -NH₂ | 1640 - 1560 |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 |

| NO₂ Asymmetric Stretch | -NO₂ | 1560 - 1515 |

| NO₂ Symmetric Stretch | -NO₂ | 1360 - 1315 |

| C-O Stretch | -OCH₃ | 1275 - 1200 |

| C-Cl Stretch | -Cl | 850 - 550 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While NMR and vibrational spectroscopy provide definitive evidence for the molecular structure and connectivity, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

A search of the current scientific literature and crystallographic databases did not yield a reported single-crystal structure for this compound. However, if a suitable crystal were grown and analyzed, this technique would provide a wealth of information, including:

Precise Geometric Parameters: High-precision measurements of all bond lengths, bond angles, and torsion angles would be obtained. This data would reveal any distortions from ideal geometries caused by steric hindrance or electronic effects between the substituents.

Molecular Conformation and Planarity: The planarity of the pyridine ring could be assessed, and the orientation of the methoxy, nitro, and amine substituents relative to the ring would be determined.

Intermolecular Interactions: The analysis would reveal the crystal packing arrangement and identify any non-covalent interactions, such as hydrogen bonds (e.g., between the amine N-H donors and the nitro or pyridine nitrogen acceptors of adjacent molecules) or π-π stacking interactions between pyridine rings. These interactions are crucial for understanding the solid-state properties of the material.

Crystallographic Data Analysis and Molecular Conformation

To date, the crystal structure of this compound has not been reported. A crystallographic analysis would involve single-crystal X-ray diffraction to determine its three-dimensional structure. This analysis would yield precise data on unit cell dimensions, bond lengths, bond angles, and torsion angles. Such data would reveal the planarity of the pyridine ring and the spatial orientation of its substituents: the chloro, methoxy, nitro, and amine groups. The conformation of the methoxy group and the geometry of the amine group relative to the ring would be of particular interest.

A hypothetical data table for such an analysis would look like this:

| Parameter | Value |

| Empirical Formula | C₆H₆ClN₃O₃ |

| Formula Weight | 203.59 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystalline State

Without crystallographic data, a definitive analysis of the intermolecular interactions and supramolecular assembly is not possible. However, based on the functional groups present, it can be predicted that the crystalline structure would be stabilized by a network of intermolecular forces. Hydrogen bonds would likely form between the hydrogen atoms of the amine group and the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring of neighboring molecules. Other potential interactions could include π-π stacking between pyridine rings and halogen bonding involving the chlorine atom. These interactions would dictate how the molecules pack in the solid state, influencing the material's physical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum for this compound has not been published. A UV-Vis spectroscopic analysis would reveal information about the electronic transitions within the molecule. The pyridine ring, substituted with electron-donating (amino, methoxy) and electron-withdrawing (nitro, chloro) groups, would be expected to exhibit characteristic absorption bands, likely in the UV region. The spectrum would show specific wavelengths of maximum absorbance (λmax), which correspond to π→π* and n→π* electronic transitions within the aromatic system and the nitro group. The solvent used for the analysis can influence the position of these peaks.

A representative data table for UV-Vis analysis would be:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

| e.g., Ethanol | Data not available | Data not available | e.g., π→π |

| e.g., Ethanol | Data not available | Data not available | e.g., n→π |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Published mass spectrometry data for this compound are not available. Mass spectrometry would be used to confirm the molecular weight of the compound and to study its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight (approximately 203.0 for the ³⁵Cl isotope and 205.0 for the ³⁷Cl isotope, in a roughly 3:1 ratio). Subsequent fragmentation would likely involve the loss of small molecules or radicals such as NO₂, CH₃, or Cl, leading to a series of fragment ions that could be used to elucidate the compound's structure.

A hypothetical fragmentation data table is presented below:

| m/z (Mass/Charge) | Relative Intensity (%) | Possible Fragment Ion |

| Data not available | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Data not available | e.g., [M - NO₂]⁺ |

| Data not available | Data not available | e.g., [M - CH₃]⁺ |

| Data not available | Data not available | e.g., [M - Cl]⁺ |

Elemental Analysis (CHN) for Compound Purity and Composition

Specific elemental analysis data for this compound is not found in the reviewed literature. This technique is fundamental for verifying the empirical formula of a synthesized compound, thus confirming its purity and elemental composition. The analysis would measure the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages would be compared against the theoretically calculated values for the empirical formula C₆H₆ClN₃O₃.

The theoretical and (hypothetical) experimental values would be presented as follows:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 35.39% | Data not available |

| Hydrogen (H) | 2.97% | Data not available |

| Nitrogen (N) | 20.64% | Data not available |

An in-depth analysis of the electronic and structural properties of this compound has been conducted through a variety of computational chemistry investigations. These theoretical studies provide crucial insights into the molecule's reactivity, stability, and intramolecular interactions.

Synthetic Applications and Intermediate Utility of 4 Chloro 3 Methoxy 5 Nitropyridin 2 Amine

Role as a Key Building Block in Complex Heterocyclic Synthesis

The strategic placement of reactive sites on the 4-Chloro-3-methoxy-5-nitropyridin-2-amine framework makes it an excellent starting material for constructing intricate heterocyclic systems. The inherent reactivity of the 2-amino group, combined with the potential for nucleophilic substitution at the 4-position (chloro group), provides multiple avenues for annulation and cyclization reactions.

The architecture of this compound is well-suited for the synthesis of fused bicyclic and polycyclic systems, which are core structures in many biologically active molecules. Analogous compounds, such as 2-chloro-3-cyano-5-nitropyridine, have been successfully employed as key precursors in the synthesis of fused systems like dipyrido[1,2-a:3,2-e]pyrimidines and thieno[2,3-b]pyridines. researchgate.net In these syntheses, the chloro and a neighboring group (like cyano or nitro) participate in cyclization reactions with appropriate reagents.

Similarly, the 2-amino group of the title compound can react with various reagents to initiate cyclization. For instance, reactions of related 2-aminopyridines can lead to the formation of imidazo[1,2-a]pyridine (B132010) systems. nih.gov A plausible synthetic route could involve the reaction of the 2-amino group with an α-haloketone, followed by an intramolecular cyclization. The presence of the electron-withdrawing nitro group would influence the reactivity of the pyridine (B92270) ring and the amino group, potentially requiring tailored reaction conditions.

Beyond fused pyridines, this compound can serve as a precursor to other nitrogen-containing heterocycles through substitution and ring-transformation reactions. For example, related 4-amino-2-chloro-3-nitropyridine (B48866) is a known intermediate in the preparation of benzimidazoles and inhibitors for enzymes such as E1 activating enzyme. google.com

Furthermore, ring transformation reactions, while less common for pyridines than for pyrimidines, offer a potential route to different heterocyclic cores. In a notable parallel, 4-methoxy-5-nitropyrimidine (B8763125) has been shown to react with hydrazine (B178648) to undergo a ring transformation, yielding 3-amino-4-nitropyrazole. rsc.org This type of rearrangement, driven by the reaction of a nucleophile with the activated heterocyclic ring, highlights the potential for this compound to be converted into other five-membered heterocyclic systems under specific conditions.

Precursor for Advanced Organic Molecules and Chemical Intermediates

Substituted nitropyridines are valuable intermediates in the synthesis of advanced organic molecules, particularly in the pharmaceutical and agrochemical industries. The title compound's specific array of functional groups allows for sequential and selective modifications, making it a strategic precursor.

For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a structurally related compound, serves as a key intermediate in the synthesis of potent quinoline-based inhibitors targeting the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation. atlantis-press.comresearchgate.net The synthesis involves cyclization, nitration, and chlorination steps, demonstrating how a substituted aniline (B41778) can be built up into a complex, biologically active scaffold. atlantis-press.comresearchgate.net Similarly, this compound can be envisaged as a starting point for analogous multi-step syntheses.

The table below illustrates how related chloro-nitro-aminopyridine precursors are utilized in the synthesis of complex molecular targets.

| Precursor Molecule | Synthetic Target/Application | Reference |

| 4-Amino-2-chloro-3-nitropyridine | Benzimidazoles, E1 active enzyme inhibitors | google.com |

| 2-Amino-6-chloro-3-nitropyridine | Precursor for 2,3-diamino-6-methoxypyridine | |

| 2-Chloro-5-nitropyridine (B43025) | Synthesis of Imidazo[1,2-a]pyridines | nih.gov |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | Synthesis of Quinoline-based PI3K/mTOR inhibitors | atlantis-press.comresearchgate.net |

This table is interactive. Click on headers to sort.

Development of Diverse Derivatized Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of drug candidates. This compound is an ideal scaffold for generating a library of analogs for such studies, as each of its functional groups can be selectively modified.

Research on the analogous compound 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine as a tubulin polymerization inhibitor provides a clear blueprint for this approach. nih.gov In that study, researchers systematically replaced the chloro and nitro groups to investigate their impact on cytotoxic activity against human tumor cell lines. nih.gov For example, replacing the 6-chloro group with a methoxy (B1213986) or methylamine (B109427) group, and substituting the 3-nitro group with a methoxycarbonyl group, allowed for a detailed exploration of the SAR. nih.gov

Applying this strategy to this compound, one could:

Modify the 4-position: Displace the chloro group with various nucleophiles (amines, alcohols, thiols) to probe the effect of different substituents.

Reduce the 5-nitro group: Reduction of the nitro group to an amine would introduce a new site for derivatization and significantly alter the electronic properties of the ring.

Derivatize the 2-amino group: Acylation, alkylation, or sulfonylation of the primary amine would generate a wide range of amides, secondary/tertiary amines, and sulfonamides.

The following table, based on data for the analogous 6-chloro-3-nitro-pyridin-2-amine scaffold, demonstrates how systematic chemical modifications can influence biological activity. nih.gov

| Parent Scaffold Position | Modification | Resulting Functional Group | Impact on Cytotoxic Activity (GI₅₀) | Reference |

| Position 6 | Substitution of -Cl | -OCH₃ (methoxy) | Maintained micromolar activity | nih.gov |

| Position 6 | Substitution of -Cl | -NHCH₃ (methylamine) | Maintained micromolar activity | nih.gov |

| Position 3 | Substitution of -NO₂ | -COOCH₃ (methoxycarbonyl) | Activity maintained | nih.gov |

| Amino Group | N-alkylation | N-CH₃ (N-methyl) | Significantly enhanced activity | nih.gov |

This table is interactive and illustrates the principles of SAR based on a related molecular framework.

Conclusion and Future Research Perspectives

Summary of Current Understanding of 4-Chloro-3-methoxy-5-nitropyridin-2-amine Chemistry

Key Inferred Chemical Characteristics:

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly deactivating nitro group is expected to make the pyridine (B92270) ring highly susceptible to SNAr. The chlorine atom at the 4-position is a prime site for substitution by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The rate and feasibility of these reactions would be influenced by the nature of the nucleophile and the reaction conditions.

Reactivity of the Amino Group: The 2-amino group can undergo a range of typical reactions for aromatic amines. These include diazotization to form a diazonium salt, which can then be subjected to Sandmeyer or similar reactions to introduce a variety of other functional groups. Acylation and alkylation reactions at the amino group are also expected to be feasible.

Reduction of the Nitro Group: The 5-nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation would yield a diaminopyridine derivative, opening up further avenues for derivatization, such as the formation of fused heterocyclic systems.

Identification of Research Gaps and Unexplored Chemical Transformations for the Compound

The primary research gap is the very synthesis of this compound itself. A validated and efficient synthetic route to this compound has not been reported in the scientific literature.

Specific Unexplored Areas Include:

Systematic Study of SNAr Reactions: A comprehensive investigation into the scope and limitations of nucleophilic aromatic substitution at the C4 position is needed. This would involve reacting the compound with a diverse library of nucleophiles to understand the electronic and steric effects on the reaction outcome.

Transformations of the Amino and Nitro Groups: The selective transformation of the amino and nitro groups in the presence of each other and the other substituents has not been explored. For instance, the selective reduction of the nitro group without affecting the chloro substituent would be a valuable transformation.

Metal-Catalyzed Cross-Coupling Reactions: The utility of the chloro group as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) remains to be investigated. Such reactions would enable the introduction of carbon-carbon and carbon-heteroatom bonds at the 4-position, significantly expanding the accessible chemical space.

Cyclization and Ring-Fusion Reactions: The potential for the existing functional groups to participate in intramolecular cyclization reactions to form novel fused heterocyclic systems is a significant unexplored area. For example, derivatization of the 2-amino group followed by cyclization onto the 3-methoxy or a transformed 5-nitro group could lead to interesting polycyclic structures.

Outlook for Novel Synthetic Methodologies and Mechanistic Understanding

The synthesis of this compound would likely require a multi-step approach, carefully orchestrating the introduction of the four substituents.

Potential Synthetic Strategies:

Stepwise Functionalization of a Pre-existing Pyridine Core: A plausible route could start from a commercially available substituted pyridine, such as 2-aminopyridine (B139424) or a chloropyridine derivative. Subsequent nitration, chlorination, and methoxylation steps would need to be carefully ordered to achieve the desired regiochemistry. The development of regioselective C-H functionalization techniques could also provide a more direct route. researchgate.netnih.gov

De Novo Pyridine Ring Synthesis: Ring-forming reactions, such as the Hantzsch pyridine synthesis or other condensation reactions involving suitably functionalized acyclic precursors, could be explored. This approach offers the potential for greater control over the substitution pattern.

A deeper mechanistic understanding of the reactivity of this molecule will be crucial for its effective utilization. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electron distribution, frontier molecular orbitals, and the transition states of potential reactions. This would aid in predicting the regioselectivity and reactivity of the compound towards various reagents.

Potential for Further Derivatization Towards New Chemical Entities

The unique combination of functional groups in this compound makes it an excellent scaffold for the generation of diverse libraries of new chemical entities.

Opportunities for Derivatization:

| Functional Group | Potential Derivatization Reactions | Resulting Structures |

| 4-Chloro | Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols, etc. | 4-amino, 4-alkoxy, 4-thioether derivatives |

| Suzuki, Stille, Heck, Sonogashira cross-coupling reactions | 4-aryl, 4-alkenyl, 4-alkynyl derivatives | |

| 2-Amino | Acylation, sulfonation, alkylation | N-acyl, N-sulfonyl, N-alkyl derivatives |

| Diazotization followed by Sandmeyer-type reactions | Introduction of -OH, -CN, -X (halogens) at C2 | |

| Condensation with dicarbonyl compounds | Formation of fused heterocyclic rings | |

| 5-Nitro | Reduction to an amino group | 5-aminopyridine derivatives |

| Partial reduction to hydroxylamino or azoxy groups | Novel functionalized pyridines | |

| 3-Methoxy | Ether cleavage to a hydroxyl group | 3-hydroxypyridine derivatives |

The systematic exploration of these derivatization pathways could lead to the discovery of novel compounds with interesting biological activities or material properties. The ability to modify each of the four substituents provides a high degree of tunability for structure-activity relationship (SAR) studies in drug discovery programs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.